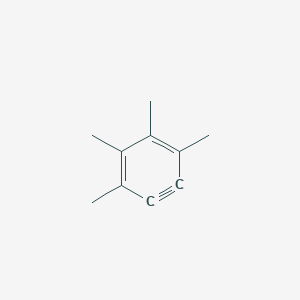![molecular formula C11H12S2 B14447987 Spiro[1,3-benzodithiole-2,1'-cyclopentane] CAS No. 78309-08-7](/img/structure/B14447987.png)
Spiro[1,3-benzodithiole-2,1'-cyclopentane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[1,3-benzodithiole-2,1’-cyclopentane] is a spirocyclic compound characterized by a unique structure where a benzodithiole ring is fused to a cyclopentane ring through a single spiro carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[1,3-benzodithiole-2,1’-cyclopentane] typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cycloaddition reaction, where a 1,3-dipolar cycloaddition is employed to form the spirocyclic structure. This reaction often involves the use of cyclic 1,3-diketones and sulfur-containing reagents .
Industrial Production Methods
Industrial production of spirocyclic compounds like spiro[1,3-benzodithiole-2,1’-cyclopentane] may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Spiro[1,3-benzodithiole-2,1’-cyclopentane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon or other reactive sites on the molecule
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound .
Scientific Research Applications
Spiro[1,3-benzodithiole-2,1’-cyclopentane] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and optoelectronic devices
Mechanism of Action
The mechanism of action of spiro[1,3-benzodithiole-2,1’-cyclopentane] involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with enzymes and receptors in a manner that can modulate their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Similar Compounds
Spiroindole: Contains an indole ring fused to a spirocyclic structure.
Spirooxindole: Features an oxindole ring in its spirocyclic framework.
Spirobenzazepinone: Comprises a benzazepinone ring fused to a spirocyclic system
Uniqueness
Spiro[1,3-benzodithiole-2,1’-cyclopentane] is unique due to its benzodithiole ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles .
Properties
CAS No. |
78309-08-7 |
|---|---|
Molecular Formula |
C11H12S2 |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
spiro[1,3-benzodithiole-2,1'-cyclopentane] |
InChI |
InChI=1S/C11H12S2/c1-2-6-10-9(5-1)12-11(13-10)7-3-4-8-11/h1-2,5-6H,3-4,7-8H2 |
InChI Key |
BAOSTKCQPSRNQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)SC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


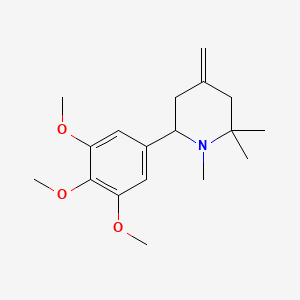
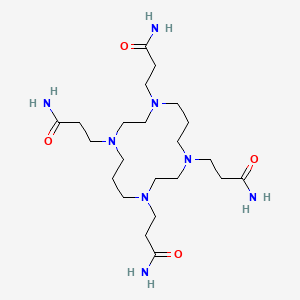
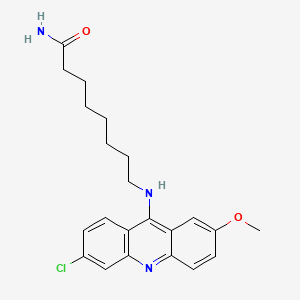
![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)

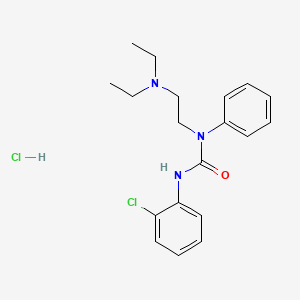
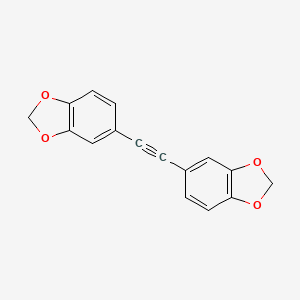
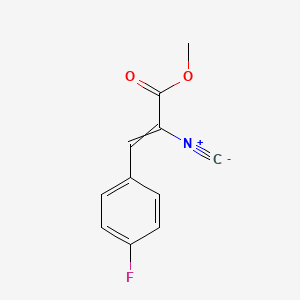
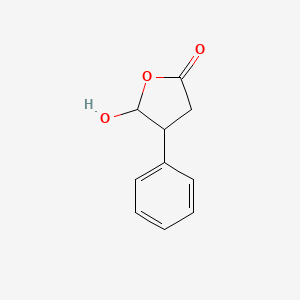
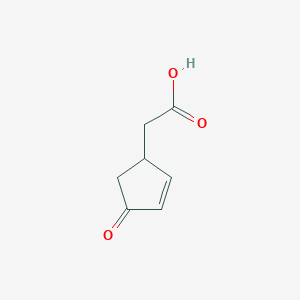
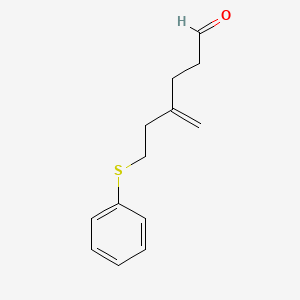
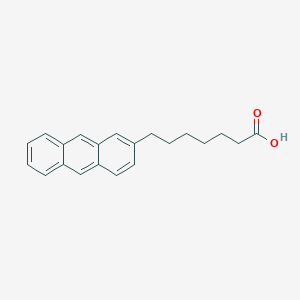
![[Bis(2,2-dimethylpropoxy)methyl]phenylphosphinous bromide](/img/structure/B14447957.png)
